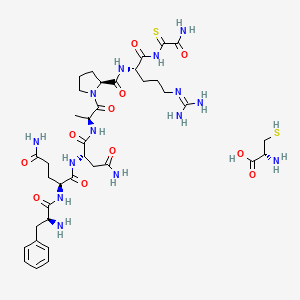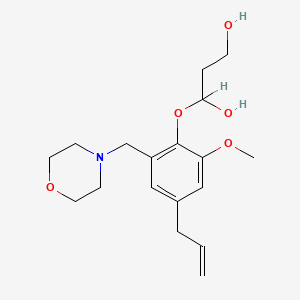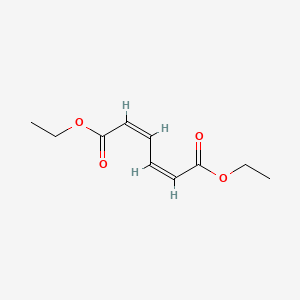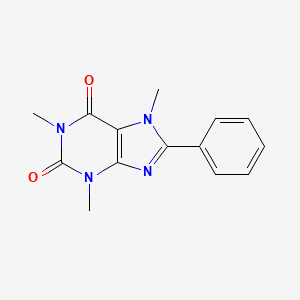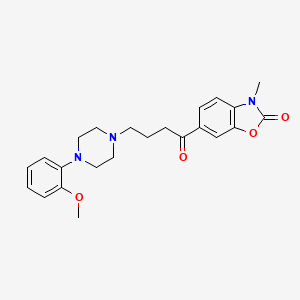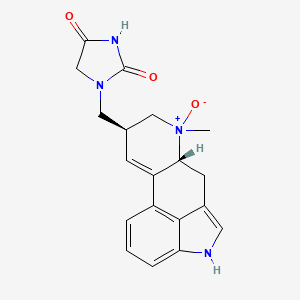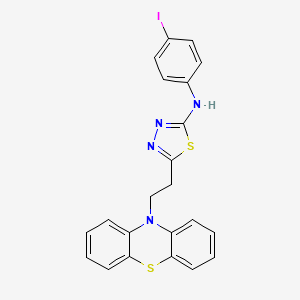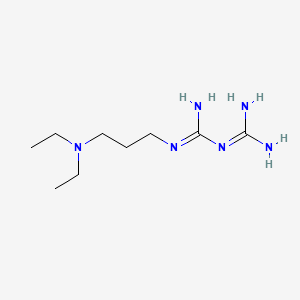
1H-Naphtho(2,1-b)pyran, 1-piperazinebutanoic acid deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Naphtho(2,1-b)pyran, 1-piperazinebutanoic acid derivative is a complex organic compound that belongs to the class of naphthopyrans
準備方法
The synthesis of 1H-Naphtho(2,1-b)pyran derivatives typically involves multicomponent reactions. One common method is the one-pot synthesis under solvent-free conditions using catalytic amounts of boron trifluoride etherate (BF3.OEt2). This method involves the condensation of α-naphthol, aldehydes, and β-oxobenzenepropane (dithioates) to form the desired naphthopyran derivatives . Industrial production methods may vary, but they generally follow similar principles of multicomponent reactions and catalytic processes.
化学反応の分析
1H-Naphtho(2,1-b)pyran derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can produce hydrazone derivatives with different functional groups.
科学的研究の応用
1H-Naphtho(2,1-b)pyran derivatives have a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1H-Naphtho(2,1-b)pyran derivatives involves their interaction with specific molecular targets and pathways. For example, their anticancer activity is attributed to the inhibition of DNA-PK and topoisomerase II, leading to the disruption of DNA repair and replication processes . These compounds may also interact with other cellular targets, contributing to their diverse biological activities.
類似化合物との比較
1H-Naphtho(2,1-b)pyran derivatives can be compared with other similar compounds such as:
Sclareoloxide: A stereoisomer with similar structural features but different biological activities.
8,13-Epoxy-15,16-dinorlab-12-ene: Another stereoisomer with distinct chemical properties and applications.
Manoyl oxide: A related compound with different functional groups and biological activities.
特性
CAS番号 |
115076-95-4 |
|---|---|
分子式 |
C29H50Cl2N2O7 |
分子量 |
609.6 g/mol |
IUPAC名 |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride |
InChI |
InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(24(35)28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26+,27-,28+,29-;;/m1../s1 |
InChIキー |
SCBIBQHEDBGEGH-YBHQIWACSA-N |
異性体SMILES |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)O)OC(=O)CCCN4CCN(CC4)C)(C)C)O)C)O)C=C.Cl.Cl |
正規SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CCCN4CCN(CC4)C)C)O)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


